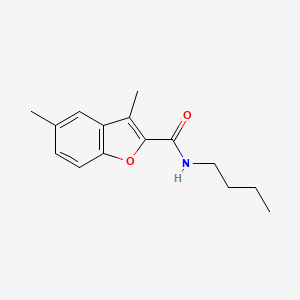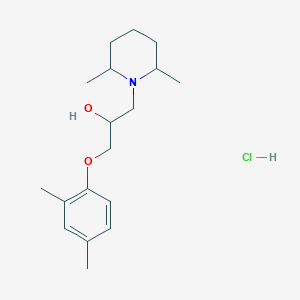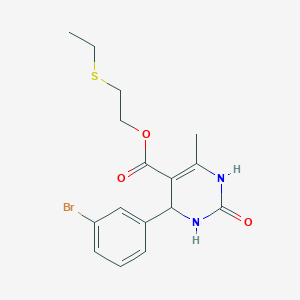
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' in literature. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties.
作用机制
The exact mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase (PDE) enzymes, which regulate cyclic nucleotide levels in cells. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have antimicrobial and antifungal properties.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its well-documented pharmacological effects. The compound has been extensively studied and its mechanism of action is relatively well-understood. Additionally, the compound is readily available and relatively easy to synthesize.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and working with this compound. Additionally, the compound's solubility and stability may vary depending on the experimental conditions.
未来方向
There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, warrants further investigation. The compound's antimicrobial and antifungal properties also present opportunities for research in the field of infectious disease. Finally, the compound's mechanism of action and effects on specific enzymes and signaling pathways could be further elucidated through biochemical and molecular studies.
合成方法
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid, which can be purified by recrystallization.
属性
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-6-4-5-7-16(15)24-11-17(20)18-14-9-8-13(19(21)22)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKJHPEZMSHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)




![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
